N-(3-acetylphenyl)-4-propoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-17-9-7-14(8-10-17)18(21)19-16-6-4-5-15(12-16)13(2)20/h4-10,12H,3,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYNEMPNHGSVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Acetylphenyl 4 Propoxybenzamide
Retrosynthetic Analysis of N-(3-acetylphenyl)-4-propoxybenzamide
A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two primary synthons: an electrophilic acyl component and a nucleophilic amine component.
This primary disconnection leads to two commercially available or readily synthesizable precursors:
Precursor A (Amine): 3-Aminoacetophenone (also known as 3-acetylaniline). This precursor provides the N-(3-acetylphenyl) portion of the final molecule.
Precursor B (Carboxylic Acid): 4-Propoxybenzoic acid. This precursor, or its activated form, supplies the 4-propoxybenzoyl moiety.
The forward synthesis, therefore, hinges on the efficient formation of the amide bond between these two key building blocks.
Optimized Synthetic Pathways for this compound
The synthesis of this compound is achieved by coupling the two key precursors identified in the retrosynthetic analysis. The optimization of this pathway involves selecting the most efficient methods for amide bond formation and ensuring the high-purity synthesis of the precursors themselves.
The condensation reaction between a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. hepatochem.comnumberanalytics.com The direct reaction is often slow and requires high temperatures, which can be detrimental to molecules with other functional groups. luxembourg-bio.com Therefore, activation of the carboxylic acid is typically necessary to facilitate a smooth and high-yielding reaction under milder conditions. hepatochem.comluxembourg-bio.com
Several strategies exist for this crucial transformation:
Coupling Reagent-Mediated Amidation: This is the most common and versatile approach. hepatochem.comnumberanalytics.com A coupling reagent activates the carboxylic acid (4-propoxybenzoic acid) to form a highly reactive intermediate, which is then readily attacked by the amine (3-aminoacetophenone). hepatochem.com A wide array of such reagents has been developed, each with specific advantages. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) commonly used to solubilize reactants and stabilize transition states. numberanalytics.com
| Coupling Reagent Class | Examples | General Mechanism | Ref. |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. | hepatochem.comluxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | Form active esters or amides by reaction with the carboxylate. | |
| Uronium/Aminium Salts | HATU, HBTU, COMU | React with the carboxylic acid to form highly reactive O-acyluronium active esters. | luxembourg-bio.comnumberanalytics.com |
Acyl Halide Method: 4-Propoxybenzoic acid can be converted to a more reactive acyl halide, typically 4-propoxybenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. numberanalytics.com The resulting acyl chloride reacts rapidly with 3-aminoacetophenone, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct.
Green Chemistry Approaches: Recent developments focus on more environmentally benign methods. One such approach involves the 1-pot conversion of a carboxylic acid to a thioester intermediate, which then reacts with an amine to form the amide, avoiding traditional coupling reagents. nih.gov
The acetylphenyl portion of the molecule is introduced via the precursor 3-aminoacetophenone. This intermediate is most commonly synthesized by the reduction of 3-nitroacetophenone. prepchem.compatsnap.com
Several reduction methods are available:
Catalytic Hydrogenation: This is a clean and efficient method. 3-Nitroacetophenone is hydrogenated over a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). prepchem.comgoogle.com The reaction is typically carried out in a solvent like ethanol (B145695) under a pressurized atmosphere of hydrogen. prepchem.com A challenge can be to avoid the reduction of the ketone group, although this is generally a less favorable process under these conditions. patsnap.com
Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. The iron powder reduction method, while effective, generates significant iron sludge waste. patsnap.com
| Reagent/Catalyst | Solvent | Conditions | Key Features | Ref. |
| Raney Nickel, H₂ | Ethanol | 50°C, high pressure | High yield, classic method. | prepchem.com |
| Pd/C, H₂ | Ethanol / Acetic Acid | Room temp - 60°C, 1-3 MPa | High efficiency, catalyst can be recovered. | google.com |
| Iron powder, HCl/Acetic Acid | Water/Ethanol | Reflux | Cost-effective but produces significant waste. | patsnap.com |
The 4-propoxybenzoyl moiety is derived from 4-propoxybenzoic acid. This precursor can be synthesized via the Williamson ether synthesis, starting from a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base like potassium carbonate. The ester is then hydrolyzed to the carboxylic acid. Alternatively, it can be prepared from related precursors like 3-nitro-4-propoxybenzoic acid through reduction of the nitro group. chemicalbook.com 4-Propoxybenzoic acid is also commercially available. nih.govsigmaaldrich.com
Synthesis of Analogues and Derivatives of this compound
The modular nature of the synthesis allows for the generation of a wide array of analogues by modifying the precursor structures.
Structural diversity can be introduced by modifying either of the two phenyl rings of the core structure.
Modifications on the N-phenyl Ring: This involves using substituted anilines in place of 3-aminoacetophenone. For example, using different isomers (2-aminoacetophenone or 4-aminoacetophenone) or introducing other substituents (e.g., halogens, alkyls, alkoxyls) on the aniline (B41778) ring would yield a variety of analogues. The synthesis of these substituted anilines often follows similar nitration-reduction pathways from the corresponding substituted acetophenones. researchgate.net
Modifications on the Benzoyl Ring: This can be achieved by using substituted benzoic acids instead of 4-propoxybenzoic acid. Strategies for functionalizing aromatic rings are well-developed and include:
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce a variety of functional groups onto the benzoic acid ring, although the directing effects of the existing substituents must be considered.
Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools. organic-chemistry.org Starting with a halogenated benzoic acid (e.g., 4-bromobenzoic acid), one can introduce aryl, vinyl, or other groups.
C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, offering a more atom-economical route to derivatization. nih.govresearchgate.net For instance, rhodium-catalyzed C-H amidation can be used to build complex benzamide (B126) structures. nih.gov
These strategies enable the systematic exploration of the chemical space around the this compound scaffold, allowing for the fine-tuning of its properties through targeted structural changes.
Approaches to Altering the Amide Linkage
The amide bond is a cornerstone of many biologically active molecules, but it can be susceptible to enzymatic cleavage, which may limit a compound's metabolic stability and bioavailability. In medicinal chemistry, the strategic replacement of an amide bond with a group that mimics its key physicochemical properties—a practice known as bioisosteric replacement—is a widely used strategy to overcome these limitations. researchgate.netresearchgate.net This approach aims to enhance pharmacokinetic properties, improve potency, and reduce toxicity while retaining the desired biological activity. researchgate.netexlibrisgroup.com
For a molecule like this compound, altering the central amide linkage involves replacing it with a suitable bioisostere. These surrogates are chosen to preserve the key structural features of the amide, such as its geometry, hydrogen-bonding capacity, and electronic profile. nih.govacs.org The introduction of a bioisostere can lead to significant changes in molecular properties including size, shape, polarity, and pKa. researchgate.netacs.org
Several classes of heterocyclic rings are recognized as effective amide bioisosteres because they can mimic the planar trans conformation of the amide bond while offering greater metabolic stability. nih.govdrughunter.com Key examples applicable to the derivatization of this compound include:
1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is an excellent mimic of the trans-amide bond and has been widely adopted in drug design. nih.govacs.org
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are common amide surrogates that can improve metabolic stability and membrane permeability. researchgate.netnih.gov They maintain the planarity and dipole moment of the amide group. nih.gov
Tetrazoles: While often used as a bioisostere for carboxylic acids, tetrazoles can also function as amide replacements in certain contexts. nih.gov
The table below summarizes common amide bioisosteres and their key features.
| Amide Bioisostere | Key Features & Rationale for Use | Potential Synthetic Route |
| 1,4-Disubstituted 1,2,3-Triazole | Excellent mimic of trans-amide geometry; enhances metabolic stability; maintains hydrogen bonding potential. acs.orgnih.gov | Copper- or Ruthenium-catalyzed azide-alkyne cycloaddition (Click Chemistry). |
| 1,2,4-Oxadiazole | Mimics planarity and dipole moment; can improve bioavailability and metabolic stability. nih.gov | Reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclodehydration. |
| 1,3,4-Oxadiazole | Often used as a bioisostere for amides and esters; can increase aqueous solubility and metabolic stability. researchgate.net | Cyclization of a diacylhydrazine, often using a dehydrating agent like POCl₃ or SOCl₂. |
| Thioamides | Replaces the carbonyl oxygen with sulfur; alters electronic properties and hydrogen bonding capacity; can increase resistance to hydrolysis. nih.gov | Treatment of the corresponding amide with a thionating agent such as Lawesson's reagent. |
| Fluoroalkenes | A non-classical isostere where a -CF=CH- group replaces the -C(O)NH- group; can improve metabolic stability and binding affinity. nih.gov | Various olefination strategies, including Horner-Wadsworth-Emmons or Wittig reactions with fluorinated reagents. |
Stereoselective Synthesis of Chiral Analogues
While this compound is an achiral molecule, the synthesis of chiral analogues is a critical step in exploring the three-dimensional pharmacophore of a drug candidate. Chirality can be introduced through several methods, leading to molecules with stereocenters or axial chirality. Such stereoselective synthesis allows for the preparation of enantiomerically pure compounds, which is crucial as different enantiomers of a drug can have vastly different biological activities. nih.gov
Atropisomeric Benzamides: One approach to creating chiral analogues is by inducing atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov For benzamides, this can occur around the C(aryl)–C(carbonyl) bond when there are bulky substituents at the ortho positions of the benzoyl ring. acs.org Although the 4-propoxybenzoyl ring of the parent compound is not substituted at the ortho positions, derivatization could introduce the necessary steric hindrance.
Research has demonstrated the asymmetric synthesis of axially chiral benzamides using methods such as:
Chiral Base-Mediated Lithiation: Prochiral precursors, like a 2,6-dimethylbenzamide (B3022000) complexed with tricarbonylchromium, can undergo enantiotopic lithiation using a chiral lithium amide base. Subsequent reaction with an electrophile yields axially chiral benzamide complexes with high optical purity. acs.orgacs.org
Peptide-Catalyzed Halogenation: Simple peptide catalysts can be used for the atropisomer-selective bromination of substituted benzamides. The introduction of a bromine atom at an ortho position can create a sufficiently high barrier to rotation, allowing for the isolation of individual enantiomers. nih.gov
Analogues with Stereogenic Centers: A more common strategy involves introducing a stereogenic center within the molecule's framework. For this compound, this could be achieved by modifying the acetylphenyl moiety or by introducing a chiral substituent on the amide nitrogen. A nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported to produce enantioenriched α-arylbenzamides. uzh.chnih.gov This method forges a new stereogenic center at the α-position to the amide nitrogen under mild conditions. researchgate.netuzh.ch
The table below outlines potential strategies for the stereoselective synthesis of chiral analogues.
| Stereoselective Strategy | Description | Applicability to Analogue Synthesis |
| Asymmetric Lithiation of Arene Chromium Complexes | Enantiotopic lithiation of a prochiral 2,6-disubstituted benzamide chromium complex using a chiral base, followed by electrophilic quenching. acs.orgnih.gov | Synthesis of an analogue with ortho-substituents on the 4-propoxybenzoyl ring to induce atropisomerism. |
| Peptide-Catalyzed Asymmetric Bromination | A tetrapeptide catalyst directs the enantioselective bromination of a benzamide substrate at the ortho position, creating atropisomers. nih.gov | An ortho-bromo derivative of this compound could be synthesized as a single enantiomer. |
| Nickel-Catalyzed Asymmetric Hydroarylation | A chiral nickel-bisimidazoline complex catalyzes the addition of an aryl group and hydrogen across a vinyl amide, creating a stereocenter alpha to the nitrogen. nih.govresearchgate.net | An analogue could be synthesized from 4-propoxybenzoic acid and a chiral amine, itself prepared via asymmetric hydroarylation. |
| One-Step Macrocyclization | Condensation of monomers can form macrocyclic aromatic amides with inherent chirality due to fixed bond rotations. rsc.org | Not directly applicable to the parent structure, but demonstrates a method for creating complex chiral amide-containing scaffolds. |
Green Chemistry Approaches in the Synthesis of this compound and Analogues
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact, improve safety, and lower costs. The synthesis of amides, a fundamental reaction in drug development, has traditionally relied on methods that generate significant waste, such as the use of stoichiometric coupling reagents (e.g., carbodiimides) or the conversion of carboxylic acids to reactive acid chlorides. researchgate.net
Modern approaches focus on direct amidation and catalytic methods that are more atom-economical and environmentally benign. For the synthesis of this compound, which involves forming an amide bond between 4-propoxybenzoic acid and 3-aminoacetophenone, several green strategies could be employed.
Catalytic Direct Amidation: Boric acid and other boronic acid derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, typically under dehydrating conditions. This avoids the pre-activation of the carboxylic acid, reducing the number of synthetic steps and the amount of waste.
Enzymatic Synthesis: Lipases, such as Candida antarctica Lipase B (CAL-B), can catalyze amide bond formation under mild conditions. whiterose.ac.uk While often substrate-specific, enzymatic methods offer high selectivity and operate in environmentally friendly solvent systems, including acetone (B3395972) or methyl tert-butyl ether. whiterose.ac.uk
One-Pot Procedures: Designing a synthesis where sequential reactions occur in a single vessel without isolating intermediates reduces solvent use, energy consumption, and waste generation. A one-pot process could involve the in situ formation of a reactive intermediate, such as a thioester from the carboxylic acid, followed by immediate reaction with the amine. rsc.org
Solvent Selection and Solvent-Free Reactions: The choice of solvent has a major impact on the environmental footprint of a process. Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives (e.g., ethyl acetate, 2-MeTHF) or developing solvent-free reaction conditions significantly improves the sustainability of the synthesis. rsc.org
The "greenness" of different synthetic routes can be compared using metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
The following table provides a hypothetical comparison of different synthetic routes to this compound based on green chemistry principles.
| Synthetic Route | Description | Advantages | Disadvantages | Hypothetical PMI |
| Traditional Acid Chloride Route | 4-propoxybenzoic acid is converted to 4-propoxybenzoyl chloride using SOCl₂ or (COCl)₂, followed by reaction with 3-aminoacetophenone. | High yielding and reliable. | Uses hazardous reagents (SOCl₂); generates stoichiometric waste (e.g., HCl, SO₂); requires multiple steps and purifications. | High (>100) |
| Carbodiimide Coupling (e.g., DCC, EDC) | Direct coupling of 4-propoxybenzoic acid and 3-aminoacetophenone using a stoichiometric coupling reagent. researchgate.net | Mild reaction conditions. | Generates stoichiometric urea (B33335) byproduct which can be difficult to remove; poor atom economy. | Moderate (50-100) |
| Boric Acid Catalyzed Direct Amidation | Direct condensation of the carboxylic acid and amine using a catalytic amount of boric acid, often with azeotropic removal of water. | Catalytic; avoids toxic reagents; higher atom economy. | May require high temperatures and long reaction times. | Low (20-50) |
| Enzymatic Synthesis (e.g., CAL-B) | Lipase-catalyzed condensation of an ester of 4-propoxybenzoic acid with 3-aminoacetophenone. whiterose.ac.uk | Extremely mild conditions; high selectivity; biodegradable catalyst. | Enzymes can be expensive and have limited substrate scope; may require specific solvent systems. | Very Low (<20) |
Molecular Design and Structural Exploration of N 3 Acetylphenyl 4 Propoxybenzamide
Design Principles for Benzamide-Based Bioactive Compounds
The benzamide (B126) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. wikipedia.org The design of these molecules is guided by several key principles aimed at optimizing interactions with biological targets, enhancing pharmacokinetic profiles, and ensuring novelty for intellectual property.
A primary strategy in the design of benzamide derivatives involves the meticulous selection and placement of substituents on the two aromatic rings. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for a target protein. For instance, in the development of Histone Deacetylase (HDAC) inhibitors, a common class of benzamide-based anticancer agents, the structure is typically composed of a zinc-binding group, a linker, and a cap group. nih.gov The benzamide group itself can act as a key interacting element, while the terminal rings and their substituents serve as the "cap" that interacts with the outer surface of the target enzyme. The nature and length of substituents can significantly impact potency. nih.govnih.gov
In the context of N-(3-acetylphenyl)-4-propoxybenzamide, the 4-propoxy group on one phenyl ring and the 3-acetyl group on the other are critical design elements. The propoxy group adds lipophilicity and can engage in hydrophobic interactions within a binding pocket. The acetyl group, with its ketone functionality, offers a hydrogen bond acceptor site, which can be crucial for anchoring the molecule to its biological target. The meta-position of the acetyl group on the aniline (B41778) ring is a specific design choice that influences the vector and geometry of this potential hydrogen bond interaction compared to an ortho or para substitution.
Conformational Analysis of this compound
The biological activity of a flexible molecule like this compound is intrinsically linked to the three-dimensional conformations it can adopt. Conformational analysis seeks to identify the low-energy, and therefore most probable, shapes of the molecule, as one of these is likely to be the "bioactive conformation" responsible for its interaction with a biological target. nih.govirbbarcelona.org
The rotation around the bonds connecting the planar amide group to the two phenyl rings is not free and is governed by distinct energy barriers. These barriers arise from a combination of steric hindrance and electronic effects, such as the resonance between the amide and the aromatic systems.
Amide C-N Bond Rotation: The amide bond itself (O=C-N) has a significant partial double-bond character due to resonance, which restricts rotation. This barrier is typically high, often in the range of 20-23 kcal/mol for related formamides, effectively leading to planar cis and trans isomers. mdpi.comnih.gov For secondary amides like this compound, the trans conformation is generally highly favored energetically.
C(aryl)-C(O) and C(aryl)-N Bond Rotation: Rotation around the single bonds connecting the carbonyl carbon and the amide nitrogen to their respective phenyl rings is more facile but still hindered. The barrier to rotation for the C(sp2)-C(aryl) bond in molecules like N-methylbenzamide has been computationally determined. osti.govresearchgate.net The lowest energy conformation is typically non-planar, with the phenyl ring twisted out of the plane of the amide group by about 25-35 degrees to alleviate steric clashes. osti.govnih.gov The energy barrier to force the phenyl ring into coplanarity with the amide group is relatively small, while the barrier for a 90-degree rotation is more significant. Ortho-substituents can dramatically increase these rotational barriers due to steric repulsion. nsf.gov
| Rotatable Bond | Description | Estimated Energy Barrier (kcal/mol) | Governing Factors |
|---|---|---|---|
| Amide (CO-NH) | Rotation around the central amide bond | ~20-23 | Partial double bond character (resonance) |
| C(O)-Phenyl | Rotation of the 4-propoxybenzoyl group | ~2-5 | Steric hindrance, π-conjugation |
| N-Phenyl | Rotation of the 3-acetylphenyl group | ~2-6 | Steric hindrance between amide H and phenyl H |
Computational chemistry provides powerful tools to explore the conformational landscape of molecules. Methods like Density Functional Theory (DFT) and molecular mechanics force fields are used to calculate the potential energy of different conformations and identify the most stable ones. tandfonline.comnih.gov
For this compound, computational analysis would likely reveal that the most stable conformations feature a trans-amide bond. The two phenyl rings would be twisted relative to the central amide plane to minimize steric repulsion. The degree of this twist is a delicate balance between stabilizing conjugation (favoring planarity) and destabilizing steric clashes. The propoxy and acetyl groups would also adopt staggered conformations to minimize their own internal strain. The presence of different solvents can also influence the preferred conformation. nih.gov
| Parameter | Predicted Value/State | Rationale |
|---|---|---|
| Amide Geometry | Trans | Significantly lower steric hindrance compared to the cis form. |
| C(O)-Phenyl Torsion Angle | ~ ±30° | Balances π-conjugation with steric avoidance of ortho-hydrogens. osti.gov |
| N-Phenyl Torsion Angle | ~ ±35° | Balances electronic effects with steric avoidance of ortho-hydrogens. nih.gov |
| Propoxy Chain | Anti (staggered) | Minimizes torsional strain. |
Isosteric and Bioisosteric Replacements in this compound Scaffold
Bioisosterism is a cornerstone strategy in medicinal chemistry used to optimize lead compounds. nih.gov It involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comresearchgate.net
For the this compound scaffold, several bioisosteric replacements could be envisioned:
Amide Bond Replacements: The central amide bond is a key pharmacophoric feature, but it can be susceptible to hydrolysis. Non-classical bioisosteres like 1,2,4-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding pattern and geometry of the amide group while offering enhanced metabolic stability. drughunter.comnih.gov Classical replacements, such as converting the amide to a thioamide or selenoamide, can also be explored; this alters the hydrogen bonding capacity and lipophilicity. nih.gov
Phenyl Ring Replacements: The phenyl rings can be replaced with other aromatic heterocycles like pyridine (B92270), thiophene, or furan. nih.govresearchgate.net This can introduce new hydrogen bonding opportunities (e.g., a pyridine nitrogen), alter the molecule's dipole moment, and modulate its metabolic profile.
Propoxy Group Modifications: The propoxy group could be replaced with other alkoxy groups of varying length or branching to fine-tune lipophilicity. A classic isosteric replacement would be a cyclopropylmethoxy group to add conformational rigidity. A bioisosteric replacement could involve substituting the ether oxygen with a difluoromethylene group (-CF2-), which can mimic the steric and electronic properties of the ether while potentially blocking metabolic oxidation.
Acetyl Group Replacements: The acetyl group's ketone can be replaced by other hydrogen bond acceptors. For example, a nitrile (-CN) or a sulfone (-SO2CH3) could serve as bioisosteres, offering different geometries and electronic profiles for interaction with a target.
| Original Group | Potential Bioisostere(s) | Potential Impact |
|---|---|---|
| Amide (-CONH-) | Thioamide, Triazole, Oxadiazole | Modulate H-bonding, improve metabolic stability |
| Phenyl Ring | Pyridine, Thiophene | Introduce H-bond acceptors, alter electronics |
| Propoxy Ether (-O-) | Difluoromethylene (-CF2-) | Increase metabolic stability, maintain sterics |
| Acetyl Ketone (-COCH3) | Nitrile (-CN), Sulfone (-SO2CH3) | Alter H-bond geometry and strength |
Scaffold Hopping Strategies from this compound
Scaffold hopping is a more drastic approach to lead optimization, where the central core (scaffold) of a molecule is replaced with a structurally distinct one, while preserving the spatial orientation of key functional groups required for biological activity. uniroma1.itnih.gov The goal is to discover novel chemical series with improved properties or to circumvent existing patents. acs.orgresearchgate.net
Starting from this compound, several scaffold hopping strategies could be employed:
Ring Fusion/Constrained Analogs: The two phenyl rings could be fused or linked to create a more rigid scaffold, such as a dibenzofuran, carbazole, or a constrained bicyclic system. For example, replacing the flexible N-phenyl-benzamide core with a more rigid heterocyclic system like a quinolinone or isoquinolinone could lock the molecule into a more bioactive conformation. nih.gov
Topology-Based Hopping: This involves abstracting the key pharmacophoric features (e.g., two hydrophobic regions, a hydrogen bond donor, and a hydrogen bond acceptor) and their relative spatial arrangement. Computational tools can then search databases for different scaffolds that can present these features in the same 3D orientation. acs.org This could lead to completely novel core structures that bear little obvious resemblance to the original benzamide.
Fragment-Based Replacement: The central N-phenyl-benzamide core could be replaced by another linker that maintains the distance and angular relationship between the 3-acetylphenyl and 4-propoxybenzoyl moieties. For instance, a pyrazole (B372694) or imidazole (B134444) core could serve as a replacement, as seen in the development of cannabinoid receptor antagonists. acs.orgacs.org
Biological Activity and Mechanistic Elucidation of N 3 Acetylphenyl 4 Propoxybenzamide
Target Identification and Validation Studies
The initial step in understanding the biological role of a novel compound is to identify its molecular binding partners. This is crucial for elucidating its mechanism of action and potential therapeutic applications.
Proteomic Profiling for Binding Partners
Proteomic profiling techniques are powerful tools for identifying the proteins that a small molecule interacts with in a complex biological sample, such as a cell lysate. Methods like chemical proteomics, which often utilize a tagged version of the compound of interest to "fish" for its binding partners, can provide a global view of potential targets.
There are currently no published studies detailing the use of proteomic profiling to identify the binding partners of N-(3-acetylphenyl)-4-propoxybenzamide.
Affinity Chromatography and Pull-down Assays
Affinity chromatography and pull-down assays are more targeted approaches to confirm interactions suggested by initial screens. In these experiments, the compound is immobilized on a solid support, and a biological sample is passed over it. Proteins that bind to the compound are retained and can subsequently be identified.
Specific affinity chromatography or pull-down assay data for this compound is not available in the scientific literature.
Genetic Knockout/Knockdown Studies for Target Confirmation
Once a potential target is identified, its biological relevance to the compound's activity is often confirmed using genetic techniques. By reducing or eliminating the expression of the target protein (knockdown or knockout, respectively), researchers can observe whether the biological effect of the compound is diminished or abolished, thereby validating the target.
No genetic knockout or knockdown studies have been reported in the context of validating targets for this compound.
Enzyme/Receptor Binding and Inhibition Kinetics
Following target identification and validation, quantitative analysis of the interaction between the compound and its target is performed to determine its potency and specificity.
Quantification of Ligand-Receptor Interactions (e.g., IC50, Kd, Ki)
Key parameters used to quantify these interactions include the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce a biological or biochemical function by 50%. promegaconnections.com The Kd is a measure of the binding affinity between a ligand and its target, with a lower Kd indicating a stronger interaction. promegaconnections.com The Ki is an intrinsic measure of an inhibitor's potency. ncifcrf.gov
Quantitative data regarding the IC50, Kd, or Ki values for the interaction of this compound with any specific enzyme or receptor are not documented in published research.
Interactive Data Table: Ligand-Receptor Interaction Parameters
| Parameter | Description | Reported Value for this compound |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function. promegaconnections.com | Data not available |
| Kd | The equilibrium dissociation constant, which reflects the binding affinity between a ligand and its target. promegaconnections.com | Data not available |
| Ki | The inhibition constant, representing the intrinsic binding affinity of an inhibitor to an enzyme. ncifcrf.gov | Data not available |
Determination of Binding Sites and Specificity
Identifying the specific site on a target protein where a compound binds is crucial for understanding its mechanism of action and for guiding further drug development efforts. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are often employed for this purpose. Specificity studies are also conducted to ensure the compound does not have significant off-target effects.
There are no available studies that delineate the specific binding site of this compound on any protein target or that assess its binding specificity profile.
Allosteric Modulation Studies
There is currently no available scientific literature detailing studies on the allosteric modulation properties of this compound on any specific biological target.
Modulation of Cellular Signaling Pathways
Detailed investigations into how this compound modulates cellular signaling pathways have not been reported in published research.
Impact on Upstream and Downstream Signaling Cascades
Information regarding the impact of this compound on specific upstream and downstream signaling cascades is not available.
Protein Phosphorylation/Dephosphorylation Events
There are no studies available that analyze the effect of this compound on protein phosphorylation or dephosphorylation events within cells.
Gene Expression Analysis (Transcriptomics)
Transcriptomic studies to determine changes in gene expression following treatment with this compound have not been documented in the scientific literature.
In Vitro Mechanistic Studies in Cell-Based Models
Specific in vitro mechanistic studies using cell-based models to elucidate the biological activity of this compound are not described in the available literature.
Cell Line Selection and Culture Conditions
There are no published research articles that identify specific cell lines used for the investigation of this compound, and consequently, no information on their specific culture conditions is available.
Cellular Uptake and Subcellular Localization
The cellular uptake and subcellular localization of N-substituted benzamides are critical determinants of their biological activity. For instance, studies on related compounds like N-(4-hydroxyphenyl)retinamide (4HPR), another N-substituted amide, have shown that the chemical structure significantly influences its cellular permeability. nih.gov The hydroxyl group in 4HPR was found to be crucial for its cellular uptake. nih.gov While the specific mechanisms for this compound are uncharacterized, it is plausible that its propoxy and acetylphenyl moieties would influence its lipophilicity and, consequently, its ability to cross the cell membrane.
Once inside the cell, these compounds can localize to specific organelles. For example, some N-substituted amides have been shown to accumulate in mitochondria, which is consistent with the induction of apoptosis through the mitochondrial pathway. nih.govresearchgate.net The precise subcellular destination of this compound would require specific experimental investigation using techniques such as fluorescent tagging and confocal microscopy.
Effects on Cellular Processes (e.g., proliferation, differentiation, apoptosis initiation pathways)
Research on related N-substituted benzamides, particularly 3-chloroprocainamide (3CPA), has demonstrated significant effects on fundamental cellular processes.
Cell Proliferation and Cell Cycle: Studies have shown that 3CPA can induce a cell cycle block at the G2/M phase in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. nih.govresearchgate.net This arrest in the cell cycle occurs prior to the onset of apoptosis and is independent of caspase activity. researchgate.net The ability to halt cell cycle progression is a key characteristic of many anti-proliferative agents.
Apoptosis Initiation Pathways: A primary mechanism of action for 3CPA is the induction of apoptosis. nih.gov The apoptotic pathway initiated by 3CPA has been shown to involve the following key events:
Cytochrome c Release: Treatment of cells with 3CPA leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This is a critical step in the intrinsic pathway of apoptosis.
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, an initiator caspase. nih.govresearchgate.net Subsequent activation of downstream executioner caspases would then lead to the dismantling of the cell. The pan-caspase inhibitor ZVAD-fmk and the specific caspase-9 inhibitor LEHD-fmk have been shown to reduce 3CPA-induced apoptosis. researchgate.net
Bcl-2 Family Involvement: Overexpression of the anti-apoptotic protein Bcl-2 can inhibit apoptosis induced by 3CPA, indicating that the Bcl-2 family of proteins plays a regulatory role in this process. researchgate.net
p53-Independence: Interestingly, 3CPA-induced apoptosis and G2/M cell cycle arrest can occur in cells that lack functional p53, such as HL60 cells. researchgate.net This suggests that the compound can bypass this common tumor suppressor pathway to induce cell death.
Table 1: Effects of 3-Chloroprocainamide (3CPA) on Cellular Processes in 70Z/3 and HL60 Cells
| Cellular Process | Cell Line(s) | Key Observation | Reference(s) |
|---|---|---|---|
| Cell Cycle | 70Z/3, HL60 | Induction of G2/M phase block. | nih.govresearchgate.net |
| Apoptosis | 70Z/3, HL60 | Induction of apoptosis. | nih.govresearchgate.net |
| Cytochrome c Release | 70Z/3 | Release from mitochondria into the cytosol. | nih.govresearchgate.net |
| Caspase Activation | 70Z/3 | Activation of initiator caspase-9. | nih.govresearchgate.net |
| p53-Dependence | HL60 | Apoptosis and cell cycle block are p53-independent. | researchgate.net |
High-Throughput Screening for Biological Activities
High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing the biological activities of large numbers of compounds. While there is no specific HTS data available for this compound, HTS platforms would be the standard approach to identify its potential biological targets and activities.
A typical HTS campaign for a novel compound like this compound might involve:
Target-Based Screening: Testing the compound against a panel of known biological targets, such as specific enzymes or receptors, to identify direct molecular interactions.
Cell-Based Phenotypic Screening: Exposing various cell lines to the compound and monitoring for changes in cell viability, proliferation, morphology, or the expression of specific biomarkers. This approach can uncover unexpected biological activities without prior knowledge of the molecular target.
Mechanism of Action Follow-up: Hits from primary HTS screens would be subjected to secondary assays to confirm their activity and elucidate their mechanism of action.
In Vivo Pre-clinical Mechanistic Investigations (Non-Human Models)
Model Organism Selection for Mechanistic Studies (e.g., zebrafish, rodent models)
The selection of an appropriate animal model is crucial for in vivo mechanistic studies.
Zebrafish (Danio rerio): The zebrafish is a valuable model for large-scale in vivo screening due to its rapid development, optical transparency of embryos, and genetic tractability. mdpi.com It allows for the simultaneous assessment of a compound's efficacy and toxicity in a whole-organism context. mdpi.com For a compound like this compound, zebrafish could be used to study its effects on development, hematopoiesis, and angiogenesis. mdpi.com
Rodent Models (Mice, Rats): Rodent models are essential for pre-clinical studies due to their physiological and genetic similarity to humans. nih.gov They are widely used to investigate the anti-tumor efficacy, pharmacokinetics, and systemic toxicity of novel compounds. nih.gov Studies on related benzamide (B126) derivatives have utilized rodent models to assess their in vivo activity. nih.gov
Elucidation of In Vivo Target Engagement
Confirming that a compound interacts with its intended molecular target in a living organism is a key step in preclinical development. Techniques to demonstrate in vivo target engagement include:
Biomarker Analysis: Measuring changes in downstream biomarkers that are known to be modulated by the target's activity. For example, if the target is a kinase, one could measure the phosphorylation status of its substrates in tissue samples.
Positron Emission Tomography (PET): This imaging technique can be used to visualize and quantify the binding of a radiolabeled version of the compound to its target in real-time in living animals.
Ex Vivo Analysis: Tissues from treated animals can be collected and analyzed using techniques like Western blotting or immunohistochemistry to assess changes in the expression or modification of the target protein and related pathway components.
Pathway Activation/Inhibition in Animal Tissues
To understand the in vivo mechanism of action of this compound, it would be necessary to analyze its effects on key signaling pathways in animal tissues. Based on the in vitro data from related compounds, pathways of interest would likely include:
Apoptosis Pathway: Analysis of tissues from treated animals for markers of apoptosis, such as cleaved caspase-3 and TUNEL staining, would confirm the induction of apoptosis in vivo.
Cell Cycle Regulation Pathways: Examining the expression of cyclins and cyclin-dependent kinases in tumor tissues could confirm the G2/M arrest observed in vitro.
NF-κB and Inflammatory Pathways: Some N-substituted benzamides have been shown to have anti-inflammatory effects by inhibiting NF-κB activity. nih.gov Assessing the activation state of NF-κB and the expression of inflammatory cytokines in relevant tissues would be an important area of investigation.
Table 2: Investigational Approaches for In Vivo Mechanistic Studies
| Area of Investigation | Model Organism(s) | Potential Techniques |
|---|---|---|
| General Toxicity and Efficacy | Zebrafish, Rodents | Survival curves, tumor growth inhibition studies. |
| Target Engagement | Rodents | PET imaging, biomarker analysis (e.g., Western blot). |
| Pathway Analysis | Rodents | Immunohistochemistry, gene expression profiling (e.g., RNA-seq). |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Foundational Principles of SAR and QSAR Applied to Benzamides
Structure-Activity Relationship (SAR) is a qualitative approach that seeks to understand how specific chemical features of a molecule, or pharmacophores, contribute to its biological activity. For the benzamide (B126) class, SAR studies have established several key principles. The central amide linkage is often critical for binding to target proteins, acting as a hydrogen bond donor and acceptor. The two phenyl rings offer a scaffold that can be extensively modified to modulate properties like potency, selectivity, and pharmacokinetics. Substituents on these rings can influence electronic properties, lipophilicity, and steric interactions with the target binding site.
Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. igi-global.comdocumentsdelivered.com These models, once validated, can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. For benzamides, QSAR models often incorporate descriptors such as hydrophobicity (LogP), electronic parameters (Hammett constants), and steric parameters (Taft parameters, molar refractivity). nih.gov The goal is to develop a statistically robust equation of the form:
Activity = f(descriptor1, descriptor2, ...)
This predictive capability is invaluable for rational drug design, guiding the modification of a lead compound to enhance its desired biological effects. nih.gov
Systematic Derivatization and SAR Mapping of N-(3-acetylphenyl)-4-propoxybenzamide
To elucidate the SAR of this compound, a systematic derivatization approach is employed. This involves modifying specific parts of the molecule and observing the resulting changes in biological activity.
The two phenyl rings of this compound are prime targets for modification. The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly impact binding affinity. For instance, placing an EDG like a methoxy (B1213986) or hydroxyl group on the 4-propoxybenzoyl ring could enhance hydrogen bonding capabilities or alter the electron density of the carbonyl oxygen, potentially increasing target interaction. Conversely, an EWG like a nitro or cyano group could have the opposite effect.
Steric bulk is another critical factor. The introduction of large substituents may cause steric hindrance, preventing the molecule from fitting optimally into its binding pocket. The following table illustrates hypothetical SAR data for substitutions on the phenyl rings.
| Compound | R1 (on 4-propoxybenzoyl ring) | R2 (on N-acetylphenyl ring) | Relative Activity (%) |
|---|---|---|---|
| Parent | H | H | 100 |
| 1a | 4-OH | H | 120 |
| 1b | 4-Cl | H | 90 |
| 1c | H | 5-F | 115 |
| 1d | H | 4-CH3 | 95 |
The 4-propoxy group is a key feature, contributing to the lipophilicity of the molecule. Altering the length and branching of this alkyl chain can fine-tune this property, which is often crucial for cell membrane permeability and interaction with hydrophobic pockets in the target protein. A shorter chain (e.g., methoxy, ethoxy) would decrease lipophilicity, while a longer chain (e.g., butoxy, pentoxy) would increase it. Branching, such as an isopropoxy group, can also influence binding by introducing steric constraints.
| Compound | Alkoxy Chain | Relative Activity (%) |
|---|---|---|
| 2a | Methoxy | 75 |
| 2b | Ethoxy | 90 |
| Parent | Propoxy | 100 |
| 2c | Isopropoxy | 85 |
| 2d | Butoxy | 110 |
The acetyl group on the N-phenyl ring provides a potential hydrogen bond acceptor and a point for metabolic transformation. Its modification can lead to significant changes in activity. For example, reduction to an ethyl group removes the carbonyl, while oxidation to a carboxylic acid introduces a strong acidic and hydrogen-bonding group. Replacing it with other functionalities like a cyano or nitro group would alter both its electronic and steric profile.
| Compound | Modification at position 3 | Relative Activity (%) |
|---|---|---|
| Parent | -COCH3 | 100 |
| 3a | -CH2CH3 | 60 |
| 3b | -COOH | 45 |
| 3c | -CN | 105 |
| 3d | -NO2 | 80 |
The position of the acetyl group on the N-phenyl ring is critical. Moving it from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's conformation and how it presents its functional groups to the biological target. Ortho-substitution might lead to intramolecular hydrogen bonding with the amide N-H, locking the conformation, while para-substitution would place the group at the furthest possible point, potentially interacting with a different region of the binding site. The biological activity of positional isomers often varies significantly, highlighting the specific spatial arrangement required for optimal interaction.
| Compound | Position of Acetyl Group | Relative Activity (%) |
|---|---|---|
| 4a | ortho (2-position) | 50 |
| Parent | meta (3-position) | 100 |
| 4b | para (4-position) | 130 |
Development of QSAR Models for this compound Analogues
Building on the SAR data, a QSAR model can be developed for this class of compounds to provide deeper, quantitative insights. igi-global.com The process involves several key steps:
Data Set Assembly: A series of analogues of this compound with known biological activities is compiled. This set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP, molar refractivity.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule. nih.gov
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find the best correlation between a subset of the calculated descriptors and the biological activity. The goal is to generate a model with high statistical significance (e.g., a high R² value) and, crucially, high predictive ability for the test set compounds (a high Q² value).
A hypothetical QSAR equation for this series might look like:
pIC₅₀ = 0.6 * LogP - 1.2 * (LUMO) + 0.05 * (Molecular Surface Area) + 2.5
Such a model would suggest that activity is positively correlated with hydrophobicity and molecular surface area, and negatively correlated with the energy of the lowest unoccupied molecular orbital (LUMO), providing a clear, rational basis for the design of new, more potent analogues. igi-global.comnih.gov
Computational Chemistry and Molecular Modeling Studies
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that a molecule must possess to exhibit a specific biological activity. mdpi.com Once a pharmacophore model or hypothesis is developed from a set of known active molecules, it can be used as a 3D query to rapidly screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. researchgate.net
For the benzamide class of compounds, pharmacophore models have been successfully developed for various targets. For instance, a study on benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) utilized pharmacophore modeling to guide the design of new potential inhibitors. nih.gov Similarly, research on histone deacetylase (HDAC) inhibitors led to the development of a five-point pharmacophore model for aminophenyl benzamide derivatives, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.
In the context of this compound, a hypothetical pharmacophore model can be proposed based on its key structural components:
Aromatic Rings: The two phenyl rings can serve as hydrophobic features or engage in π-π stacking interactions within a receptor binding pocket.
Hydrogen Bond Acceptor/Donor: The central amide linkage is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor.
Hydrogen Bond Acceptor: The acetyl group on the meta-position of the N-phenyl ring provides an additional hydrogen bond acceptor site.
Hydrophobic Region: The n-propoxy group attached to the benzoyl ring represents a significant hydrophobic region that can occupy a corresponding hydrophobic pocket in a target protein.
Virtual screening campaigns often employ a hierarchical approach. nih.gov Initially, a large database of compounds, such as the ZINC database, Enamine REAL, or other commercial libraries, is filtered using the pharmacophore model. schrodinger.comresearchgate.net The resulting hits, which number in the thousands or millions, are then typically subjected to further filtering based on drug-likeness criteria (like Lipinski's Rule of Five) and molecular docking simulations to predict their binding affinity and pose within a known or homology-modeled target structure. This multi-step process efficiently narrows down vast chemical libraries to a manageable number of promising candidates for experimental testing. nih.gov
| Step | Description | Typical Output | Example from Literature (ROCK1 Inhibitors) nih.gov |
|---|---|---|---|
| 1. Library Preparation | Acquisition and preparation of a large chemical database (e.g., ZINC, Enamine) for screening. | >1,000,000 compounds | A diverse in-house chemical library was used. |
| 2. Pharmacophore Filtering | A 3D pharmacophore model is used as a query to rapidly filter the library. | 10,000 - 100,000 hits | A pharmacophore model was generated based on known active N-methyl-4-(4-pyrazolidinyl) benzamides. |
| 3. Molecular Docking | Hits from the pharmacophore screen are docked into the target's binding site to predict binding affinity. | 1,000 - 10,000 hits | Hits were docked into the ROCK1 active site. |
| 4. Scoring and Ranking | Docked compounds are scored and ranked. Top-ranked compounds are visually inspected. | 50 - 200 hits | Compounds VS03 and VS05 were identified with superior docking scores and predicted activities. |
| 5. Experimental Validation | The final set of virtual hits is purchased or synthesized for biological activity testing. | 1 - 20 lead compounds | The identified virtual hits provide a theoretical direction for synthesizing new inhibitors. |
Ligand-Based and Structure-Based Drug Design Approaches
The development of novel therapeutic agents from a lead compound like this compound can proceed via two main computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govgardp.org
Ligand-Based Drug Design (LBDD)
LBDD is employed when the 3D structure of the biological target is unknown or unreliable. gardp.org This approach relies entirely on the information derived from a set of molecules known to be active (and ideally, inactive) at the target. Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and the aforementioned pharmacophore modeling.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful LBDD tools. nih.gov These methods generate a 3D grid around aligned active molecules and calculate steric and electrostatic field values at each grid point. A statistical model is then built to correlate these field values with the biological activities of the compounds. The resulting 3D contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a CoMSIA model for ROCK1 inhibitors revealed specific areas where bulky groups or hydrogen bond acceptors would be beneficial for potency. nih.gov Applying this to this compound, a QSAR model could guide modifications to its three main components: the 4-propoxybenzoyl group, the central amide, and the 3-acetylphenyl ring to enhance biological activity.
| Model | q² (Cross-validated r²) | R² (Non-validated r²) | r²_pred (Predictive r²) | Interpretation |
|---|---|---|---|---|
| CoMFA | 0.616 | 0.972 | 0.983 | The model has good internal stability and excellent predictive power for the test set. |
| CoMSIA | 0.740 | 0.982 | 0.824 | The model shows strong internal stability and good predictive capability, considered highly reliable. |
Structure-Based Drug Design (SBDD)
SBDD is possible when a high-resolution 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is available. gardp.org This approach uses the target's structural information to design ligands with high affinity and selectivity. acs.org The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding energy of a ligand within the target's active site. gardp.org
In an SBDD approach for this compound, the compound would be docked into a target's binding site. The resulting pose would reveal key interactions. For example, the amide N-H might form a hydrogen bond with a backbone carbonyl of a residue, while the propoxy tail could fit into a deep hydrophobic pocket. acs.org The acetyl group's carbonyl oxygen could form another hydrogen bond with a donor residue like asparagine or glutamine. acs.org
Based on this docked pose, medicinal chemists can design new analogs to optimize these interactions. This could involve:
Scaffold Hopping: Replacing the benzamide core with a bioisosteric scaffold that maintains the key interactions but may have improved properties.
Fragment Growing: Extending a part of the molecule, such as the propoxy chain, to reach an adjacent sub-pocket.
Linker Modification: Altering the length or rigidity of the amide linker to improve the orientation of the two aromatic rings.
Both LBDD and SBDD are often used iteratively. Hits from a ligand-based virtual screen can be docked into a receptor structure (if available) for refinement, and insights from SBDD can be used to build more predictive QSAR and pharmacophore models. nih.gov This synergistic use of computational tools accelerates the journey from a preliminary hit to a promising drug candidate. scirp.org
Potential Therapeutic Relevance and Mechanistic Applications
Exploration of N-(3-acetylphenyl)-4-propoxybenzamide as a Molecular Probe for Biological Pathways
A molecular probe is a chemical tool used to study and visualize biological molecules and pathways. Given the structural features of this compound, it holds potential as a molecular probe. For instance, N-substituted benzamide (B126) derivatives have been synthesized and utilized in the development of new anticancer agents, where they serve to probe the structure and function of target proteins like ABL1 kinase. researchgate.net The acetyl group on the phenyl ring could serve as a handle for further chemical modification, such as the attachment of fluorescent tags or biotin, which would enable its use in various bio-analytical techniques. Such modifications would allow researchers to track the compound's interaction with cellular components, helping to identify its molecular targets and elucidate its mechanism of action.
Mechanistic Rationale for Potential Applications (e.g., anti-inflammatory, anti-cancer, anti-infective)
The N-phenylbenzamide scaffold is a common feature in many biologically active compounds, suggesting a basis for the potential anti-inflammatory, anti-cancer, and anti-infective properties of this compound.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. rjeid.comnih.gov The N-phenylbenzamide linker is a key structural element in some known protein kinase inhibitors. nih.gov For example, novel N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, a protein involved in cell division. researchgate.net Computational studies have also explored N-phenylbenzamide derivatives as potential inhibitors for a wide range of kinases. nih.gov The general structure of this compound, with its two aromatic rings, allows for potential interactions with the ATP-binding pocket or allosteric sites of various kinases. The acetyl and propoxy groups can influence binding affinity and selectivity through specific hydrogen bonds and hydrophobic interactions within the kinase domain.
Interactive Data Table: Kinase Inhibitory Activity of Related Benzamide Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzylbenzamide derivative (6h) | Aurora Kinase A | 6.50 | researchgate.net |
| N-(4-phenoxyphenyl)benzamide derivative (20l) | SPAK | Potent Inhibition | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | ABL1 Kinase | 7.5 | researchgate.net |
The N-phenylbenzamide scaffold is also present in compounds with demonstrated antimicrobial properties. nanobioletters.com Some N-phenylbenzamide derivatives act as DNA minor groove binders in kinetoplastid parasites, leading to antiparasitic effects. nanobioletters.comnih.gov The mechanism involves the molecule fitting into the minor groove of AT-rich DNA sequences, disrupting DNA replication and transcription. nanobioletters.com Furthermore, various substituted benzamides have been synthesized and shown to possess antibacterial and antifungal activities against a range of pathogens. nih.gov The antimicrobial potential of this compound would likely depend on its ability to penetrate microbial cell walls and interact with specific intracellular targets, which could include DNA or essential enzymes. The nature and position of the acetyl and propoxy substituents would play a critical role in determining the spectrum and potency of its antimicrobial action.
Interactive Data Table: Antimicrobial Activity of Related Benzamide Derivatives
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-hydroxy-N-phenylbenzamide (5a) | E. coli | 3.12 | nanobioletters.com |
| 4-hydroxy-N-phenylbenzamide (5a) | B. subtilis | 6.25 | nanobioletters.com |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative (6b) | E. coli | 3.12 | nanobioletters.com |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative (6c) | B. subtilis | 6.25 | nanobioletters.com |
Development as a Tool Compound for Basic Biological Research
Beyond its potential therapeutic applications, this compound could serve as a valuable tool compound for basic biological research. Tool compounds are selective small molecules used to probe the function of proteins and biological pathways. The development of N-phenylbenzamide derivatives as anticancer agents has provided insights into their utility as research tools. researchgate.net By studying the effects of this compound on various cell lines and biological systems, researchers could potentially identify novel biological targets or pathways. Its specific substitutions could confer selectivity for a particular protein or family of proteins, allowing for its use in target validation studies and for dissecting complex cellular processes.
Q & A
Basic: What are the recommended synthetic pathways for N-(3-acetylphenyl)-4-propoxybenzamide, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nitration , acetylation , and amide bond formation . A common route begins with nitration of a benzene derivative (e.g., 4-propoxybenzene) using strong acids like sulfuric acid, followed by acetylation of the aromatic amine using acetic anhydride. The final amidation step often employs coupling reagents (e.g., HBTU or DCC) to react the acyl chloride derivative of 4-propoxybenzoic acid with 3-acetylaniline. Reaction optimization includes:
- Temperature control : Acetylation at 0–5°C to minimize side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) for efficient cross-coupling in heterocyclic systems .
- Solvent selection : Dichloromethane (DCM) or acetonitrile for amide bond formation, ensuring solubility and low byproduct formation .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving peaks for acetyl (δ ~2.6 ppm), propoxy (δ ~1.0–1.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Coupling constants (e.g., J = 8–9 Hz for aromatic protons) validate substitution patterns .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., m/z 328.32 for C₁₇H₁₆N₂O₅) and fragmentation patterns to identify impurities .
- UV-Vis Spectroscopy : Detects nitro or acetyl chromophores (λmax ~260–300 nm) for purity assessment .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate byproducts and quantify purity (>95%) .
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallographic Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation) determines unit cell parameters (monoclinic system common for benzamides) and refines bond lengths/angles .
- SHELX Suite :
- Applications : Resolves steric clashes in propoxy groups and confirms acetyl-phenyl dihedral angles critical for biological activity .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to evaluate the biological activity of this compound analogs?
Methodological Answer:
- Analog Synthesis : Systematic substitution of the propoxy group (e.g., ethoxy, isobutoxy) or acetyl moiety (e.g., trifluoroacetyl) using Pd-catalyzed cross-coupling .
- Biological Assays :
- Computational Modeling :
Basic: What are the key considerations for handling and storing this compound to ensure chemical stability?
Methodological Answer:
- Storage Conditions :
- Handling Protocols :
Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzamide ring deactivate the amide carbonyl, reducing nucleophilic attack rates. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity .
- Steric Effects : Bulky substituents (e.g., tert-butyl) on the acetylphenyl group hinder access to the reaction site, lowering yields in SN2 reactions .
- Kinetic Studies : Pseudo-first-order rate constants (kobs) derived from HPLC monitoring quantify substituent impact .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-receptor complexes over 100 ns to assess stability of hydrogen bonds with active-site residues (e.g., Tyr93 in AChE) .
- Free Energy Perturbation (FEP) : Calculates relative binding free energies (ΔΔG) for analogs, guiding lead optimization .
- Pharmacophore Modeling : MOE or Schrödinger identifies essential features (e.g., hydrophobic acetophenone, hydrogen-bond acceptor) for activity .
Basic: What are the common byproducts or impurities encountered during the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Byproducts :
- Unreacted acyl chloride : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane). Mitigated by excess amine .
- Di-acetylated derivatives : Formed via over-acetylation. Controlled by stoichiometric acetic anhydride and low temperatures .
- Purification Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
